molecular formula C42H54N4O13 B10787515 Foradil

Foradil

Cat. No.: B10787515
M. Wt: 822.9 g/mol
InChI Key: BPXZSHHCUKRDHD-HTLUESNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foradil, also known as formoterol fumarate, is a long-acting beta2-adrenergic agonist used primarily as a bronchodilator. It is commonly prescribed for the management of asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm. This compound works by relaxing the muscles in the airways, thereby improving breathing and reducing symptoms associated with these respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formoterol fumarate is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the intermediate: The process begins with the reaction of 4-methoxyphenylacetonitrile with methylamine to form the intermediate, 4-methoxyphenylacetone.

    Reductive amination: The intermediate undergoes reductive amination with 2-(chloromethyl)oxirane to yield the racemic mixture of formoterol.

    Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Formation of fumarate salt: The active enantiomer is reacted with fumaric acid to form formoterol fumarate

Industrial Production Methods: Industrial production of formoterol fumarate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:

    Oxidation: Formoterol can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert formoterol into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Formoterol fumarate has a wide range of scientific research applications:

Mechanism of Action

Formoterol fumarate exerts its effects by selectively binding to beta2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound has a rapid onset of action and a long duration of effect, making it suitable for both acute and maintenance therapy .

Comparison with Similar Compounds

    Salmeterol: Another long-acting beta2-adrenergic agonist used for asthma and COPD.

    Albuterol (Salbutamol): A short-acting beta2-adrenergic agonist used for quick relief of bronchospasm.

    Indacaterol: An ultra-long-acting beta2-adrenergic agonist used for COPD.

Comparison:

Formoterol fumarate stands out due to its unique combination of rapid onset and long duration of action, making it a versatile option for managing respiratory conditions.

Properties

Molecular Formula

C42H54N4O13

Molecular Weight

822.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate

InChI

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1

InChI Key

BPXZSHHCUKRDHD-HTLUESNNSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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